Cas no 2138103-04-3 (6-Ethylspiro[4.5]decan-8-one)
![6-Ethylspiro[4.5]decan-8-one structure](https://www.kuujia.com/scimg/cas/2138103-04-3x500.png)
6-Ethylspiro[4.5]decan-8-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-1157130
- 2138103-04-3
- 6-ethylspiro[4.5]decan-8-one
- 6-Ethylspiro[4.5]decan-8-one
-
- Inchi: 1S/C12H20O/c1-2-10-9-11(13)5-8-12(10)6-3-4-7-12/h10H,2-9H2,1H3
- InChI Key: AYHRQZCRKHKTAL-UHFFFAOYSA-N
- SMILES: O=C1CCC2(CCCC2)C(CC)C1
Computed Properties
- Exact Mass: 180.151415257g/mol
- Monoisotopic Mass: 180.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
6-Ethylspiro[4.5]decan-8-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157130-1.0g |
6-ethylspiro[4.5]decan-8-one |
2138103-04-3 | 1g |
$0.0 | 2023-06-09 |
6-Ethylspiro[4.5]decan-8-one Related Literature
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on 6-Ethylspiro[4.5]decan-8-one
Introduction to 6-Ethylspiro[4.5]decan-8-one (CAS No. 2138103-04-3) and Its Emerging Applications in Chemical Biology
6-Ethylspiro[4.5]decan-8-one, identified by the chemical abstracts service number 2138103-04-3, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique spirocyclic framework and potential biological activities. This heterocyclic ketone belongs to a class of molecules that exhibit promising properties for pharmaceutical and agrochemical applications, making it a subject of extensive research in recent years.
The molecular structure of 6-Ethylspiro[4.5]decan-8-one features a spirocyclic core, which is a fused ring system consisting of two cyclic structures connected by a single atom. This particular arrangement imparts distinct electronic and steric properties to the molecule, enabling it to interact with biological targets in novel ways. The presence of an ethyl substituent at the 6-position and a ketone group at the 8-position further modulates its reactivity and biological profile, making it a versatile scaffold for drug discovery.
In recent years, there has been a surge in interest regarding spirocyclic compounds due to their ability to mimic natural products and exhibit enhanced binding affinity to biological receptors. 6-Ethylspiro[4.5]decan-8-one is no exception, as studies have shown its potential in modulating various biological pathways. For instance, research has demonstrated its ability to interact with enzymes and receptors involved in inflammation and neurodegeneration, suggesting its therapeutic potential in treating chronic diseases.
One of the most compelling aspects of 6-Ethylspiro[4.5]decan-8-one is its role as a key intermediate in the synthesis of more complex bioactive molecules. Its spirocyclic structure provides a stable platform for further functionalization, allowing chemists to explore diverse chemical modifications. This flexibility has enabled the development of novel derivatives with tailored biological activities, expanding the scope of applications for this compound.
Recent advancements in computational chemistry have also shed light on the mechanistic aspects of 6-Ethylspiro[4.5]decan-8-one interactions with biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on enzymes and receptors with high affinity, suggesting its potential as a lead compound for drug development. These insights have guided synthetic efforts toward optimizing its pharmacological properties.
The agrochemical industry has also recognized the significance of 6-Ethylspiro[4.5]decan-8-one due to its potential as a precursor for developing novel pesticides and herbicides. Its structural features make it an ideal candidate for designing molecules that can selectively target pests while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices, where compounds like 6-Ethylspiro[4.5]decan-8-one play a crucial role.
In conclusion, 6-Ethylspiro[4.5]decan-8-one (CAS No. 2138103-04-3) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique spirocyclic structure, coupled with its potential biological activities, makes it an invaluable scaffold for drug discovery and agrochemical development. As research continues to uncover new applications for this molecule, its significance in advancing scientific and industrial innovation is expected to grow further.
2138103-04-3 (6-Ethylspiro[4.5]decan-8-one) Related Products
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 557-08-4(10-Undecenoic acid zinc salt)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)




